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Ring strain is a type of instability that arises when the bonding angles in a cyclic molecule

deviate from their ideal values, leading to an increase in potential energy compared to a

hypothetical strain-free analogue.[1] This excess energy is a composite of several factors:

Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles

from the optimal sp³ tetrahedral angle of 109.5°. In cyclopropane, the internal C-C-C angles

are constrained to 60°, inducing significant angle strain.[2]

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms.

The planar geometry of the cyclopropane ring forces all C-H bonds on neighboring carbons

into an eclipsed conformation, further contributing to its inherent instability.[2]

Transannular Strain (van der Waals Strain): In larger rings, this can occur due to steric

repulsion between substituents or hydrogen atoms across the ring. For a small, substituted

ring like 1,1,2-trimethylcyclopropane, this manifests as steric interactions between

adjacent methyl groups.

The total ring strain energy is a critical determinant of a molecule's thermodynamic stability and

its kinetic reactivity.[3] Molecules with high ring strain, such as cyclopropanes, often exhibit

unique chemical behaviors, participating in ring-opening reactions to relieve this stored energy.

[4]
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Structural Contributions to Strain in 1,1,2-
Trimethylcyclopropane
The substitution pattern of 1,1,2-trimethylcyclopropane introduces a complex interplay of

electronic and steric effects that modulate the inherent strain of the parent cyclopropane ring.

The Thorpe-Ingold (gem-Dimethyl) Effect
The presence of two methyl groups on the C1 carbon (a gem-dimethyl group) is a key

structural feature. The Thorpe-Ingold effect posits that gem-dialkyl substitution can alter the

bond angles and conformational preferences of a molecule.[5] In the context of cyclopropane,

this effect can influence the ring's stability. While often discussed in the context of accelerating

cyclization reactions, the gem-dimethyl group also impacts the strain of the pre-formed ring.

Computational studies have shown that gem-dimethyl substitution can lower the strain energy

of cyclopropanes by 6–10 kcal/mol relative to an unbranched acyclic reference molecule.[6]

This is attributed to the widening of the exocyclic C-C-C angle, which consequently allows for a

slight relaxation of the endocyclic angle strain.

Buttressing and Steric Interactions
The vicinal arrangement of a methyl group on C2 relative to the gem-dimethyl groups on C1

introduces steric repulsions. This "buttressing effect" occurs when bulky adjacent groups press

against each other, leading to localized strain. In 1,1,2-trimethylcyclopropane, the interaction

between the C2-methyl group and one of the C1-methyl groups likely increases the overall

strain energy compared to a 1,1-dimethylcyclopropane, counteracting some of the stabilizing

influence of the Thorpe-Ingold effect.

The logical relationship between these structural features and the resulting strain energy is

depicted in the following diagram:
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Figure 1: Factors influencing the ring strain of 1,1,2-trimethylcyclopropane.

Experimental Determination of Ring Strain Energy
The ring strain energy of a molecule cannot be measured directly. Instead, it is determined by

comparing the experimentally measured standard enthalpy of formation (ΔHf°) of the cyclic

compound with the theoretical enthalpy of formation of a strain-free acyclic reference molecule

with the same atomic composition.[1]

The workflow for this determination is as follows:
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1. Bomb Calorimetry

Measure Standard Enthalpy of Combustion
(ΔH_c°) of liquid 1,1,2-trimethylcyclopropane

2. Calculation of Enthalpy of Formation

Calculate Standard Enthalpy of Formation
(ΔH_f°) of liquid 1,1,2-trimethylcyclopropane

3. Phase Correction

Estimate Enthalpy of Vaporization (ΔH_vap)
and convert liquid ΔH_f° to gas ΔH_f°

5. Ring Strain Energy Calculation

4. Strain-Free Reference Calculation

Calculate theoretical ΔH_f° of a strain-free
 C6H12 alkane (e.g., using Benson Group Increments)

RSE = ΔH_f°(strain-free) - ΔH_f°(gas)

Click to download full resolution via product page

Figure 2: Workflow for the experimental determination of ring strain energy.

Protocol: Bomb Calorimetry
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The standard enthalpy of combustion is determined using an oxygen-bomb calorimeter.

Methodology:

A precisely weighed sample of high-purity liquid 1,1,2-trimethylcyclopropane is sealed in a

glass ampoule.

The ampoule is placed in a platinum crucible inside a steel decomposition vessel ("bomb").

A small, known amount of water is added to the bomb to ensure saturation of the final

atmosphere.

The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

The bomb is placed in a calorimeter jacket containing a precisely measured quantity of

water. The system is allowed to reach thermal equilibrium.

The sample is ignited by passing an electric current through a fuse wire.

The temperature change of the water in the calorimeter is meticulously recorded until

thermal equilibrium is re-established.

The energy equivalent of the calorimeter is determined by combusting a standard substance

with a known heat of combustion, such as benzoic acid.

Corrections are made for the heat of ignition, formation of nitric acid from residual nitrogen,

and for bringing all reactants and products to standard conditions (298.15 K and 1 atm).

Calculation of Ring Strain Energy
The following is a step-by-step calculation of the ring strain energy of 1,1,2-
trimethylcyclopropane based on available experimental and theoretical data.

Step 1: Experimental Enthalpy of Combustion The standard enthalpy of combustion for liquid

1,1,2-trimethylcyclopropane (C₆H₁₂) has been experimentally determined to be: ΔHc°(liquid)

= -951.21 ± 0.18 kcal/mol[7]

The combustion reaction is: C₆H₁₂(l) + 9 O₂(g) → 6 CO₂(g) + 6 H₂O(l)
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Step 2: Calculation of Enthalpy of Formation (Liquid) Using the standard enthalpies of

formation for CO₂(g) (-94.05 kcal/mol) and H₂O(l) (-68.32 kcal/mol), we can calculate the

enthalpy of formation of the liquid: ΔHc° = [6 * ΔHf°(CO₂) + 6 * ΔHf°(H₂O)] - [ΔHf°(C₆H₁₂, l) + 9

* ΔHf°(O₂)] -951.21 = [6 * (-94.05) + 6 * (-68.32)] - [ΔHf°(C₆H₁₂, l) + 0] -951.21 = [-564.3 -

409.92] - ΔHf°(C₆H₁₂, l) -951.21 = -974.22 - ΔHf°(C₆H₁₂, l) ΔHf°(C₆H₁₂, l) = -23.01 kcal/mol

Step 3: Estimation of Enthalpy of Vaporization and Gas-Phase Enthalpy of Formation The

enthalpy of vaporization (ΔHvap) for 1,1,2-trimethylcyclopropane is not experimentally

available. We can estimate it using group contribution methods or by comparing it to

structurally similar compounds. A reasonable estimate for a C₆ branched alkane is

approximately 7.5 kcal/mol. ΔHf°(C₆H₁₂, g) = ΔHf°(C₆H₁₂, l) + ΔHvap ΔHf°(C₆H₁₂, g) ≈ -23.01 +

7.5 = -15.51 kcal/mol

Step 4: Calculation of the Enthalpy of a Strain-Free Reference We will use Benson's Group

Increment Theory to calculate the enthalpy of formation of a strain-free acyclic C₆H₁₂ isomer,

2,3-dimethylbutane.[8] The groups in 2,3-dimethylbutane are:

4 primary carbons: 4 * C-(C)(H)₃

2 tertiary carbons: 2 * C-(C)₃(H)

Using standard Benson group values (in kcal/mol at 298.15 K):[8]

C-(C)(H)₃ = -10.20

C-(C)₃(H) = -1.90 ΔHf°(2,3-dimethylbutane) = 4 * (-10.20) + 2 * (-1.90) = -40.8 - 3.8 = -44.6

kcal/mol

Step 5: Calculation of the Ring Strain Energy RSE = ΔHf°(strain-free reference) - ΔHf°(1,1,2-
trimethylcyclopropane, g) RSE = -44.6 - (-15.51) = -29.09 kcal/mol

The negative sign is a convention issue; strain energy is a positive quantity representing the

excess energy. RSE ≈ 29.1 kcal/mol
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Parameter Value Source

ΔHc°(liquid) -951.21 ± 0.18 kcal/mol Experimental[7]

ΔHf°(liquid) -23.01 kcal/mol Derived

ΔHvap ~7.5 kcal/mol Estimated

ΔHf°(gas) ~-15.51 kcal/mol Derived

ΔHf°(strain-free ref.) -44.6 kcal/mol Benson Group Calculation[8]

Ring Strain Energy (RSE) ~29.1 kcal/mol (~121.7 kJ/mol) Calculated

This value is slightly higher than the ~27.5 kcal/mol for the parent cyclopropane, which is

consistent with the introduction of destabilizing steric interactions from the three methyl groups.

Theoretical Determination of Ring Strain Energy
Modern computational chemistry provides powerful tools for accurately calculating

thermochemical data and strain energies, complementing experimental approaches.

High-Accuracy Composite Methods (e.g., G4 Theory)
Gaussian-4 (G4) theory and similar composite methods are multi-step computational protocols

designed to achieve high accuracy in calculating molecular energies and enthalpies of

formation.[9][10] These methods approximate a very high-level calculation by combining results

from lower-level calculations with larger basis sets and higher-level calculations with smaller

basis sets, along with empirical corrections.

G4 Calculation Workflow:

Geometry Optimization: The molecular geometry is optimized using a reliable and

computationally efficient method, typically density functional theory (DFT) with a moderate

basis set (e.g., B3LYP/6-31G(2df,p)).

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to

obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
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Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.

Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.

Higher-Level Correction (HLC): An empirical correction is added to account for remaining

deficiencies in the basis sets and electron correlation treatment.

Homodesmotic Reactions
To specifically isolate the ring strain energy while canceling out other bonding and steric

effects, a homodesmotic reaction is constructed.[11] This is a hypothetical reaction where the

number of bonds of each type is conserved on both the reactant and product sides, and the

hybridization states of the atoms are also maintained. This approach minimizes errors arising

from the imperfect cancellation of non-strain-related energies.[12]

For 1,1,2-trimethylcyclopropane, a suitable homodesmotic reaction is:

1,1,2-trimethylcyclopropane + 3 CH₃-CH₃ → CH₃-CH(CH₃)₂ + (CH₃)₃C-CH₃

The strain energy is the calculated enthalpy change (ΔHrxn) for this reaction. By using a high-

accuracy method like G4 to calculate the energies of all species in this reaction, a very reliable

value for the RSE can be obtained. Computational studies on a series of methyl-substituted

cyclopropanes using the G4 method have shown that the strain energy lies in the range of

117.0 to 146.1 kJ/mol (28.0 to 34.9 kcal/mol).[11] Our experimentally derived value of ~29.1

kcal/mol falls comfortably within this range.

Conclusion and Applications
The ring strain energy of 1,1,2-trimethylcyclopropane is a significant thermodynamic quantity,

determined to be approximately 29.1 kcal/mol (121.7 kJ/mol) through a combination of

experimental combustion data and theoretical reference calculations. This value reflects the

dominant angle and torsional strain of the cyclopropane ring, slightly modulated by the

electronic and steric effects of the three methyl substituents.

For professionals in drug development and medicinal chemistry, understanding these principles

is crucial. The cyclopropyl group is a common bioisostere for gem-dimethyl or vinyl groups, and
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its inherent strain can influence:

Conformational Rigidity: The rigid three-membered ring can lock pendant substituents into

specific spatial orientations, which is critical for optimizing interactions with biological targets.

Metabolic Stability: The strong C-H bonds on a cyclopropane ring can make it more resistant

to metabolic oxidation compared to an analogous isopropyl group.

Reactivity: The stored strain energy can be harnessed in strain-release-driven reactions, a

concept increasingly used in bioconjugation and chemical biology.

This guide provides the foundational knowledge and detailed methodologies necessary for a

robust understanding and accurate quantification of the ring strain energy of 1,1,2-
trimethylcyclopropane, empowering researchers to better predict and manipulate the

chemical behavior of molecules containing this important structural motif.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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